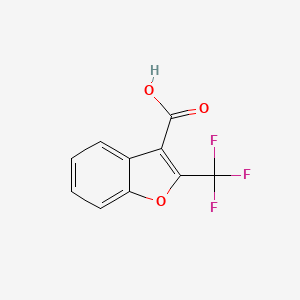

2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid

Übersicht

Beschreibung

2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzofuran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzofuran derivatives using trifluoromethylating agents such as Togni reagent II . The reaction conditions often include the use of a photocatalyst and visible light to drive the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic transformations, including esterification and amidation.

-

Esterification : Reacts with alcohols (R-OH) under acid catalysis (H₂SO₄, TsOH) to form esters. Yields depend on steric hindrance and electron effects of substituents.

-

Amidation : Forms amides with primary/secondary amines (e.g., NH₃, R-NH₂) using coupling agents like EDCI or DCC.

Table 1: Representative Carboxylic Acid Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85–92 | |

| Amidation | NH₃, EDCI, DMF | Primary amide | 78 |

Trifluoromethyl Group Reactivity

The -CF₃ group participates in nucleophilic substitution and cross-coupling reactions, though its electron-withdrawing nature typically reduces direct electrophilic attacks.

Nucleophilic Substitution

Activated under strongly basic conditions (e.g., KOH/EtOH) or with transition metals (Cu, Pd):

-

Hydrolysis : Rare due to C-F bond strength, but feasible with superacids or radical initiators.

-

Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ catalyst ( ).

Table 2: Trifluoromethyl Group Transformations

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Biaryl derivatives | Requires elevated temps (80–100°C) |

| Hydrolysis | H₂O, CuCl₂, 120°C | Benzofuran-3-carboxylic acid | Low yield (<30%) |

Benzofuran Ring Functionalization

The benzofuran core undergoes electrophilic substitution and cycloaddition reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position preferentially ( ).

-

Halogenation : Br₂/FeBr₃ yields 5-bromo derivatives.

Cycloaddition

Participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

Palladium-Catalyzed Cross-Couplings

The carboxylic acid group is converted to acyl chloride (SOCl₂) for Stille or Negishi couplings. For example:

-

Aryl-Alkyl Coupling : Reacts with Grignard reagents (R-MgX) to form ketones.

Copper-Mediated Transformations

Used in Ullmann-type couplings for C–O or C–N bond formation ( ):

-

Alkoxylation : Forms ethers with aryl halides under CuI catalysis.

Radical Pathways

Under UV light or radical initiators (AIBN), the trifluoromethyl group generates - CF₃ radicals, enabling:

-

Alkane Trifluoromethylation : Transfers -CF₃ to alkanes via H-atom abstraction.

-

Polymerization : Initiates chain-growth polymerization with vinyl monomers.

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Ester Derivatives : Improved lipophilicity for membrane penetration.

-

Amide Derivatives : Increased metabolic stability in pharmacokinetic studies.

Key Mechanistic Insights

-

Carboxylic Acid Activation : Protonation or deprotonation alters reactivity. For example, the carboxylate anion enhances electron density in the benzofuran ring, facilitating electrophilic substitutions ( ).

-

Trifluoromethyl Electronic Effects : The -CF₃ group withdraws electrons via inductive effects, directing substitutions to the 5-position of the benzofuran ring ( ).

-

Metal Coordination : Transition metals (Pd, Cu) coordinate with the carboxylate group, enabling oxidative addition/reductive elimination cycles ( ).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that benzofuran derivatives, including 2-(trifluoromethyl)-1-benzofuran-3-carboxylic acid, exhibit significant anticancer activity. For instance, compounds derived from benzofuran scaffolds have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain benzofuran-based carboxylic acids acted as potent inhibitors of carbonic anhydrase IX (hCA IX), a target in cancer therapy. The inhibition constants (KIs) for these compounds ranged from 0.56 to 5.1 µM, indicating their strong potential as anticancer agents .

Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Recent studies have identified various benzofuran compounds that demonstrate significant antibacterial and antifungal activities. For instance, certain chalcone derivatives containing benzofuran rings exhibited promising antimicrobial effects against a range of microorganisms, outperforming standard control drugs . This suggests that this compound could be a candidate for further development in antimicrobial therapies.

Carbonic Anhydrase Inhibition

The compound has shown potential as an inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes, including respiration and fluid balance. Benzofuran-based carboxylic acids have been reported to inhibit hCA IX and hCA XII isoforms effectively, making them candidates for treating conditions related to these enzymes, such as cancer and glaucoma .

Buffering Agent in Biological Research

Beyond its pharmacological applications, this compound serves as a non-ionic organic buffering agent used in cell cultures with a pH range of 6-8.5. This property is crucial for maintaining optimal conditions for biological experiments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzofuran derivatives is essential for optimizing their efficacy and specificity. Studies have shown that modifications to the benzofuran structure can significantly affect biological activity. For example, altering substituents on the benzofuran ring can enhance its inhibitory potency against specific targets like carbonic anhydrases .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9b | MCF-7 | >100 |

| 9e | MDA-MB-231 | 2.52 ± 0.39 |

| 9f | MDA-MB-231 | 11.50 ± 1.05 |

| Dox | MDA-MB-231 | 2.36 ± 0.18 |

This table summarizes the effectiveness of various benzofuran derivatives against breast cancer cell lines, highlighting the superior activity of compound 9e compared to Doxorubicin, a standard chemotherapy drug .

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and modulate biological pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the benzofuran ring.

Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.

Trifluoromethylbenzoic acid: Similar structure but without the benzofuran moiety.

Uniqueness: 2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the benzofuran ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other trifluoromethylated compounds .

Biologische Aktivität

2-(Trifluoromethyl)-1-benzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a trifluoromethyl group at the 2-position and a carboxylic acid functional group at the 3-position. The presence of the trifluoromethyl group is significant as it often enhances the pharmacodynamic and pharmacokinetic properties of bioactive compounds, improving binding affinity and membrane permeability .

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives, including this compound, exhibit notable anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, with some compounds inducing apoptosis in tumor cells. In one study, a related benzofuran derivative demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity .

Anti-inflammatory and Analgesic Effects

The benzofuran scaffold has been linked to anti-inflammatory and analgesic activities. Compounds containing this moiety have been evaluated for their ability to inhibit inflammatory pathways and reduce pain responses in animal models. The introduction of trifluoromethyl groups has been shown to enhance these effects, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Benzofuran derivatives are recognized for their antimicrobial activities against a range of pathogens. Studies indicate that these compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the benzofuran ring can significantly influence antimicrobial potency .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Calcium-Activated Chloride Channels (CaCCs) : Recent research highlights the compound's potential as an inhibitor of TMEM16A channels, which play crucial roles in various physiological processes. The compound's IC50 values indicate effective inhibition, particularly with compounds featuring free carboxylic functionalities .

- Modulation of Apoptotic Pathways : The anticancer effects are likely mediated through the induction of apoptosis in cancer cells. This involves the activation of intrinsic apoptotic pathways leading to cell death .

Study on TMEM16A Inhibition

A study synthesized several novel benzofuran derivatives and evaluated their inhibitory effects on TMEM16A using Fischer rat thyroid (FRT) cells. Among these, compounds with trifluoromethyl substitutions exhibited varying degrees of inhibition, with some showing IC50 values below 6 μM. This suggests that structural modifications can enhance inhibitory potency against calcium channels .

Evaluation of Anticancer Properties

In another investigation focusing on anticancer activity, several benzofuran derivatives were tested against human cancer cell lines. The findings indicated that structural variations influenced cytotoxicity significantly, with some derivatives outperforming established chemotherapeutics like doxorubicin in specific assays .

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)8-7(9(14)15)5-3-1-2-4-6(5)16-8/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFIJDBQRKNREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.